6-methoxy-N4,N4-dimethylpyrimidine-2,4-diamine
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Overview
Description
6-methoxy-N4,N4-dimethylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C7H12N4O and a molecular weight of 168.2 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a methoxy group at the 6th position and two dimethylamino groups at the 4th position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N4,N4-dimethylpyrimidine-2,4-diamine typically involves the reaction of 6-methoxypyrimidine-2,4-diamine with dimethylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N4,N4-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-methoxy-N4,N4-dimethylpyrimidine-2,4-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methoxy-N4,N4-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The compound may inhibit or activate these targets, resulting in various biological effects . Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
6-methoxy-4-N,4-N-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H12N4O/c1-11(2)5-4-6(12-3)10-7(8)9-5/h4H,1-3H3,(H2,8,9,10) |
InChI Key |
LZHAVITWSJYZDP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)N)OC |
Origin of Product |
United States |
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